molecular formula C15H24N2O B13199060 (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

Cat. No.: B13199060
M. Wt: 248.36 g/mol
InChI Key: TYMZZUQUMXVRFB-PYMCNQPYSA-N
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Description

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide apart from these similar compounds is its unique combination of functional groups and stereochemistry

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

InChI

InChI=1S/C15H24N2O/c1-10(2)9-14(16)15(18)17-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9,16H2,1-4H3,(H,17,18)/t12?,14-/m0/s1

InChI Key

TYMZZUQUMXVRFB-PYMCNQPYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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